molecular formula C11H7Cl2N3S B3334805 1-(3,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole CAS No. 1004193-36-5

1-(3,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole

Cat. No. B3334805
CAS RN: 1004193-36-5
M. Wt: 284.2 g/mol
InChI Key: SNLYDPFDLDFARQ-UHFFFAOYSA-N
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Description

The compound “1-(3,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole” appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted at the 1-position with a 3,4-dichlorobenzyl group and at the 4-position with an isothiocyanato group .


Molecular Structure Analysis

The molecular structure of this compound would be based on the connectivity of the atoms. The pyrazole ring, being aromatic, would contribute to the compound’s stability. The dichlorobenzyl group would be electron-withdrawing due to the electronegativity of the chlorine atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing dichlorobenzyl group and the electron-donating isothiocyanato group. These groups could direct electrophilic aromatic substitution reactions to certain positions on the pyrazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the polar isothiocyanato group could enhance its solubility in polar solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. Isothiocyanates are known to have various biological activities, including anticancer properties .

Future Directions

The potential applications of this compound could be vast, depending on its properties. For instance, if it shows promising biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-4-isothiocyanatopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3S/c12-10-2-1-8(3-11(10)13)5-16-6-9(4-15-16)14-7-17/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLYDPFDLDFARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(C=N2)N=C=S)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701189157
Record name 1-[(3,4-Dichlorophenyl)methyl]-4-isothiocyanato-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole

CAS RN

1004193-36-5
Record name 1-[(3,4-Dichlorophenyl)methyl]-4-isothiocyanato-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004193-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3,4-Dichlorophenyl)methyl]-4-isothiocyanato-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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